

Amlodipine Nicotinate: Crystal Structure, Polymorphism, and Technical Characterization

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Compound of Interest

Compound Name: *Amlodipine nicotinate*

CAS No.: 616203-96-4

Cat. No.: B12765246

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Executive Summary

Amlodipine nicotinate represents a significant advancement in the salt formulation of the dihydropyridine calcium channel blocker amlodipine.[1] While the besylate salt is the industry standard, the nicotinate salt offers distinct physicochemical advantages, particularly regarding solubility profiles, pH compatibility with physiological fluids, and photostability. This technical guide provides a rigorous analysis of the crystal structure, polymorphic landscape, and synthesis protocols for **amlodipine nicotinate**, designed for researchers in pharmaceutical solid-state chemistry.

Chemical Foundation and Structural Rationale

The Nicotinate Advantage

The choice of nicotinic acid (niacin) as a counter-ion is not arbitrary. Unlike benzenesulfonic acid (used in besylate), nicotinic acid is a physiological compound involved in NAD/NADP coenzyme systems.

- **Biocompatibility:** The pH at saturation for **amlodipine nicotinate** is approximately 7.4, closely matching human blood pH.[1][2] This contrasts with the more acidic local microenvironment often created by other acid addition salts.
- **Solubility:** Experimental data indicates that the nicotinate salt exhibits higher aqueous solubility compared to the besylate form, potentially facilitating rapid dissolution.

Stereochemistry: Racemic vs. S-Enantiomer

Amlodipine exists as a racemic mixture (R/S), but calcium channel blocking activity is primarily attributed to the S(-) enantiomer.[3]

- **Racemic Amlodipine Nicotinate:** The standard preparation involving a 1:1 mixture of enantiomers.
- **S(-)-Amlodipine Nicotinate:** A chirally pure form that allows for lower dosing (2.5 mg vs. 5 mg) with equivalent efficacy and potentially reduced peripheral edema.

Polymorphism Landscape[4]

Amlodipine nicotinate exhibits a defined polymorphic landscape dominated by hydration states. The two primary solid-state forms are the Dihydrate and the Anhydrate.

Thermodynamic Stability Map

The dihydrate is the thermodynamically stable form under ambient conditions and is the preferred form for pharmaceutical development due to its non-hygroscopic nature and processing stability.

Property	Amlodipine Nicotinate Dihydrate	Amlodipine Nicotinate Anhydrate	S-(-)-Amlodipine Nicotinate
State	Crystalline Hydrate	Crystalline Anhydrate	Crystalline Hydrate
Melting Point	174 – 176 °C	176 – 177 °C	178 – 180 °C
Preparation	Crystallization from Water/IPA	Drying Dihydrate at 115-125 °C	Chiral Resolution / Synthesis
Stability	Stable, Non-hygroscopic	Metastable (reverts in humidity)	High Photostability

Phase Transformation Pathway

The transition between the dihydrate and anhydrate is thermally driven. The dihydrate lattice releases water molecules upon heating above 100°C, collapsing into the anhydrate structure. This process is reversible upon exposure to high humidity, necessitating strict moisture control if the anhydrate is the target form.

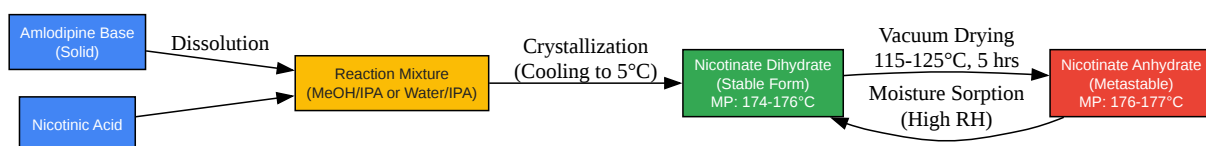


Figure 1: Phase Transformation and Synthesis Pathway of Amlodipine Nicotinate

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Experimental Protocols

Synthesis of Amlodipine Nicotinate Dihydrate

This protocol yields the stable dihydrate form suitable for structural characterization.

Reagents:

- Amlodipine free base[1][4][5]
- Nicotinic acid[1][2][6]
- Solvent A: Methanol (95%)[1]
- Solvent B: Isopropanol (Industrial grade)[7]
- Alternative Solvent System: Water/Isopropanol (5:95 v/v)[1][2]

Protocol:

- Dissolution: Charge a reactor with Amlodipine free base and Nicotinic acid (1:1 molar ratio).
- Solvation: Add Solvent System (e.g., 40 mL of 95% MeOH/IPA mixed 1:9 per 10g of base).
- Reaction: Stir the mixture to ensure complete dissolution. Heat may be applied gently if required, but ambient temperature is often sufficient for initial mixing.
- Crystallization:
 - Cool the solution slowly to 5°C.
 - Maintain stirring at 5°C to induce nucleation and crystal growth.
 - Note: Rapid cooling may result in amorphous precipitation or smaller crystal size.
- Isolation: Filter the resulting precipitate.
- Washing: Wash the filter cake with cold Isopropanol.
- Drying: Dry under reduced pressure at 80°C for 5 hours.
 - Checkpoint: Verify dihydrate status via Loss on Drying (LOD) or TGA.

Characterization Workflow

To confirm the polymorphic form and phase purity, the following multi-modal analysis is required.

A. X-Ray Powder Diffraction (XRPD)[8]

- Instrument: Rigaku Rotaflex (or equivalent) at 12kW.
- Parameters: Cu K-alpha radiation, scan range 3° to 40° 2θ.
- Critical Validation: The dihydrate is characterized by a specific fingerprint of peaks. While exact 2θ

values are proprietary to specific patents (see Ref [1]), the pattern must be distinct from the besylate salt (which typically shows peaks at different angles) and the anhydrate.

- Pass Criteria: Sharp, well-defined peaks indicating high crystallinity. Absence of "halo" (amorphous material).

B. Differential Scanning Calorimetry (DSC)[4][8]

- Conditions: Heating rate of 5°C/min or 10°C/min under nitrogen purge.
- Expected Profile:
 - Dihydrate: A broad endotherm may appear around 100-120°C (dehydration), followed by a sharp melting endotherm at 174-176°C.
 - Anhydrate: A single sharp melting endotherm at 176-177°C.

C. Photostability Testing

Amlodipine is light-sensitive. The nicotinate salt has been reported to possess superior photostability.[1][2][9]

- Method: Expose the crystalline powder to a light source (e.g., Xenon arc) at 25°C for 4 weeks.
- Analysis: Quantify degradation products via HPLC.
- Target: Active ingredient content >95% (preferably >98%).

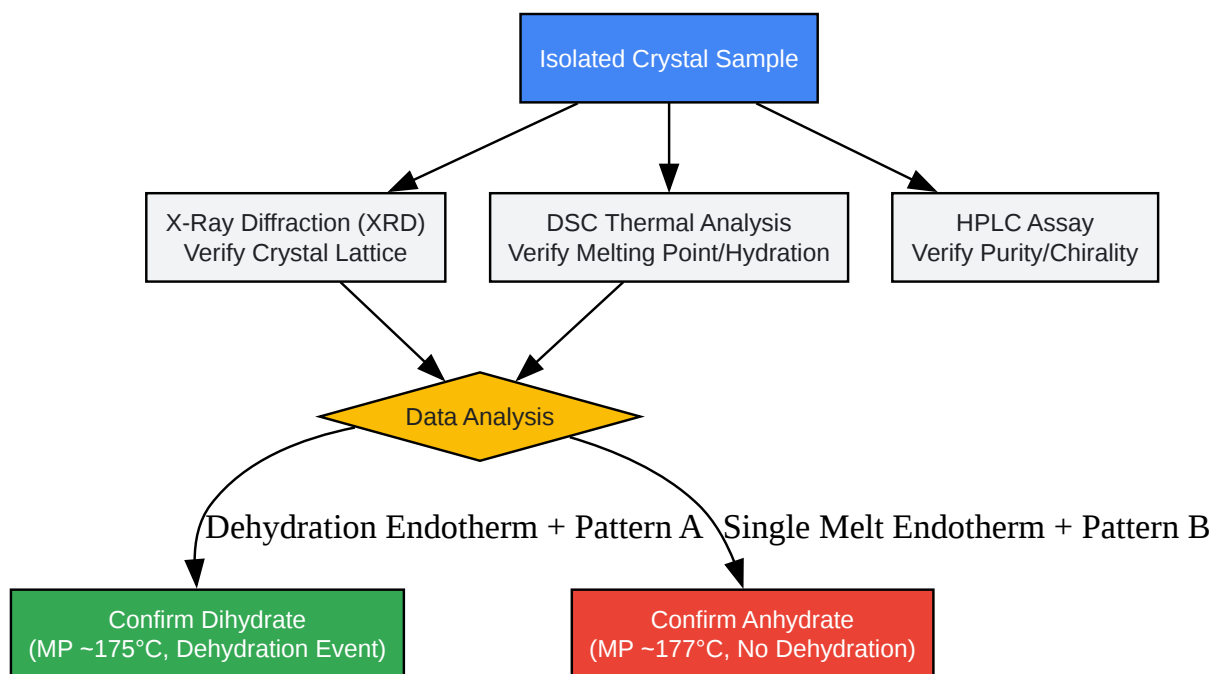


Figure 2: Analytical Workflow for Polymorph Identification

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Pharmaceutical Implications[1][4][6][7][8][9][10] Bioequivalence

Pharmacokinetic studies have demonstrated that **amlodipine nicotinate** is bioequivalent to amlodipine besylate. The rate and extent of absorption (AUC and Cmax) fall within the standard 80-125% equivalence range. This allows for the nicotinate salt to be used as a viable alternative in formulation development without compromising therapeutic efficacy.

Formulation Stability

The dihydrate form's non-hygroscopicity is a critical attribute for tablet manufacturing.[1][2] It prevents the active ingredient from absorbing atmospheric moisture during mixing and compression, ensuring consistent tablet weight and content uniformity. Furthermore, the enhanced photostability reduces the need for aggressive light-protective packaging.

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